N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide
Description
N-[2-(5-Methoxy-1H-Indol-3-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide (molecular formula: C₂₃H₂₄N₄O₅; molecular weight: 436.47 g/mol) is a synthetic compound featuring a 5-methoxyindole core linked via an ethylacetamide bridge to a 1-oxophthalazin-2-yl moiety. Its structure combines the indole heterocycle—common in bioactive molecules like melatonin and indomethacin—with a phthalazinone group, which is associated with diverse pharmacological activities, including kinase inhibition and anti-inflammatory effects . The compound's synthesis likely involves coupling a 5-methoxyindole derivative with a pre-formed phthalazinone-acetate intermediate, as suggested by analogs in the literature .
Properties
Molecular Formula |
C21H20N4O3 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(1-oxophthalazin-2-yl)acetamide |
InChI |
InChI=1S/C21H20N4O3/c1-28-16-6-7-19-18(10-16)15(11-23-19)8-9-22-20(26)13-25-21(27)17-5-3-2-4-14(17)12-24-25/h2-7,10-12,23H,8-9,13H2,1H3,(H,22,26) |
InChI Key |
UFNIQELNYSSFEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)CN3C(=O)C4=CC=CC=C4C=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide involves several steps:
Formation of the Indole Moiety: The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Phthalazinone Moiety: The phthalazinone moiety can be synthesized through the reaction of phthalic anhydride with hydrazine, followed by cyclization.
Coupling of the Moieties: The indole and phthalazinone moieties are coupled through a nucleophilic substitution reaction, where the indole moiety is reacted with an appropriate electrophile to form the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same synthetic routes as described above. The reaction conditions are optimized to maximize yield and purity, and the final product is purified through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide has various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory or antioxidant effects.
Comparison with Similar Compounds
Adamantane vs. Phthalazinone Substituents
Adamantane-containing analogs (e.g., compounds 5a–y) exhibit higher lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
Substituent Effects on Bioactivity
- Chlorobenzoyl and Sulfonamide Groups (Compound 33): These groups enhance COX-2 selectivity by interacting with hydrophobic pockets in the enzyme’s active site, reducing gastrointestinal toxicity compared to non-selective NSAIDs .
- Chloro vs. Methoxy Indole Substitutions : The 5-chloroindole derivative shows improved metabolic stability over the methoxy analog, as electron-withdrawing chloro groups resist oxidative demethylation by cytochrome P450 enzymes.
Heterocyclic Variations
Replacing phthalazinone with hydroxyquinoline (e.g., 13b ) shifts activity toward metal chelation and antioxidant effects, relevant in neurodegenerative diseases. Conversely, the phthalazinone core in the target compound may favor kinase inhibition due to its planar structure and hydrogen-bonding capacity.
Metabolic Stability and Rational Design
The phenethyl amide in the indomethacin derivative (compound 1 ) undergoes rapid P450-mediated oxidation, leading to poor pharmacokinetics. Structural modifications, such as introducing fluorophenyl or pyridinyl groups, reduced metabolism and improved stability. For the target compound, the ethylacetamide linker and phthalazinone moiety may similarly be optimized using in silico tools (e.g., MetaSite) to predict and mitigate metabolic soft spots.
Analytical Challenges
Compounds like the target and its melatonin-contaminant analog (compound 10 ) require advanced spectrofluorimetric or chromatographic methods for quantification, underscoring the need for precise synthetic control and purity assessment.
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